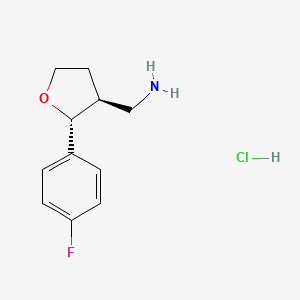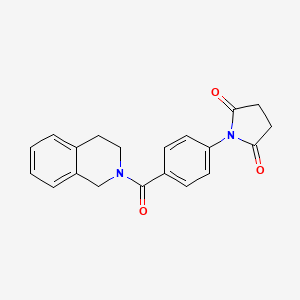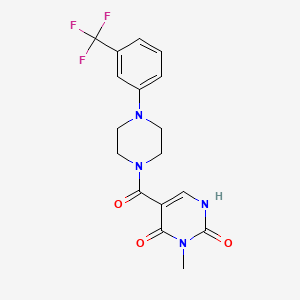![molecular formula C20H21N3O2 B2586042 N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide CAS No. 1115871-35-6](/img/structure/B2586042.png)
N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring . They are used in the synthesis of many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite diverse, depending on the functional groups present in the molecule. They might undergo reactions typical for aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
A study conducted by Podolsky, Shtrygol’, and Zubkov (2017) explored the psycho- and neurotropic properties of novel quinolinone derivatives. They identified substances with specific sedative effects and considerable anti-amnesic activity, indicating potential applications in neuropsychiatric and cognitive disorders (Podolsky, Shtrygol', & Zubkov, 2017).
Hypoxia-Selective Therapeutic Agents
Monge et al. (1995) investigated quinoxaline 1,4-di-N-oxides for their selective toxicity towards hypoxic cells, commonly found in solid tumors. These compounds showed promise as hypoxia-selective therapeutic agents for cancer chemotherapy (Monge et al., 1995).
Src Kinase Inhibitors
Boschelli et al. (2001) focused on optimizing quinolinecarbonitrile derivatives as inhibitors of Src kinase activity. These compounds demonstrated potential in inhibiting Src-mediated cell proliferation, suggesting applications in cancer treatment (Boschelli et al., 2001).
Corrosion Inhibition
Zarrouk et al. (2014) conducted a study on the corrosion inhibition efficiency of quinoxalines for copper in nitric acid media. They found a consistent relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, indicating potential industrial applications (Zarrouk et al., 2014).
Biological Zn(II) Detection
McQuade and Lippard (2010) synthesized cell-trappable quinoline-derivatized fluoresceins for selective and reversible biological Zn(II) detection. This suggests applications in biological imaging and cellular studies (McQuade & Lippard, 2010).
Antimalarial Activity
Fisher et al. (1975) explored substituted quinoxalines as potential antimalarials. Although they found no significant antimalarial activity in their study, it highlights the exploration of quinoxaline derivatives in infectious disease research (Fisher et al., 1975).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAVVJNJARLVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)
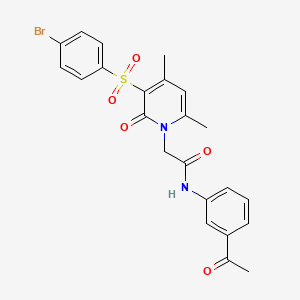
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)
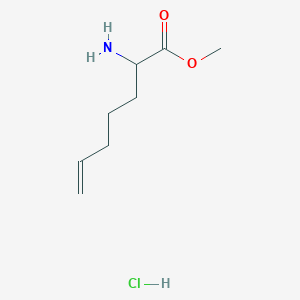
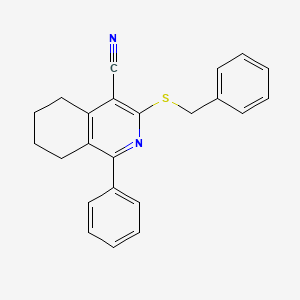

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)


![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
